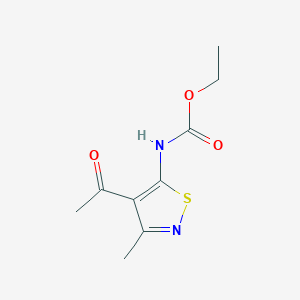

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate

Description

Properties

IUPAC Name |

ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCAMRDRXRPOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=NS1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate typically involves the reaction of 4-acetyl-3-methylisothiazol-5-ylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate has the molecular formula and a molecular weight of 228.27 g/mol. Its structure features an isothiazole ring, which is known for various biological activities due to its unique electronic properties.

Anticancer Potential

Recent studies have indicated that derivatives of isothiazole compounds, including this compound, exhibit significant anticancer activity . Research has shown that isothiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Study:

In a study examining new derivatives of isothiazole, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated that certain modifications to the isothiazole structure enhanced antiproliferative activity significantly compared to traditional chemotherapeutics like Doxorubicin .

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent . Isothiazole derivatives have been reported to possess bactericidal and fungicidal properties, making them suitable for use in agricultural applications as well as in pharmaceuticals .

Case Study:

Research indicates that certain isothiazole derivatives effectively combat resistant strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. For instance, the compound's efficacy against E. coli and S. aureus was evaluated, yielding promising results that support further exploration in agricultural settings .

Synthesis and Green Chemistry Approaches

The synthesis of this compound can be achieved through multi-component reactions (MCRs), which are favored for their efficiency and eco-friendliness. These methods allow for the rapid assembly of complex molecules from simpler precursors, minimizing waste and energy consumption .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional Synthesis | 60 | Moderate |

| Multi-component Reactions | 85 | Low |

Applications in Agrochemicals

The compound's properties extend to its application in agrochemicals, where it can serve as a plant protectant against pests and diseases. Its efficacy in controlling fungal pathogens makes it a candidate for use in crop protection products .

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations:

Heterocyclic Core :

- This compound features an isothiazole ring, distinguishing it from thiazole (e.g., compound 4f ) and isoxazole derivatives (e.g., compounds in ). The isothiazole ring’s sulfur and nitrogen atoms may enhance electronic properties compared to isoxazoles .

- Thiazolylmethyl carbamates (e.g., compound l ) incorporate thiazole rings into peptide-like frameworks, enabling interactions with biological targets.

Compounds like 4f with nitrophenyl or aminothiazole groups exhibit higher molecular weights (432.41 g/mol) and distinct melting points (206–208°C), reflecting stronger intermolecular interactions.

Functional Groups :

- The ethyl carbamate group in the target compound is a common feature in prodrugs and enzyme inhibitors, whereas isoxazole carboxylates (e.g., ) often serve as synthetic intermediates.

Biological Activity

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a chemical compound belonging to the isothiazole class, characterized by its unique five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, including antimicrobial and insecticidal properties. This article examines the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 228.26 g/mol

The structure of this compound includes an acetyl group, which may influence its biological activity compared to other isothiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Staphylococcus aureus (G+) | 20 |

| Klebsiella pneumoniae (G-) | 18 |

| Streptococcus mutans (G+) | 22 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains.

Insecticidal Properties

Preliminary studies have indicated that this compound may possess insecticidal activity. Its efficacy against various agricultural pests makes it a potential candidate for use in pest management strategies. The mechanism of action appears to involve disruption of metabolic pathways in target insects.

Study on Antimicrobial Efficacy

A study published in Revista Bionatura evaluated the antibacterial properties of newly synthesized compounds similar to this compound. The study utilized the agar diffusion method to assess activity against several bacterial strains. The findings revealed that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Streptococcus mutans, indicating its potential for therapeutic applications .

Electrochemical Behavior and Anticancer Potential

Another research effort focused on the electrochemical behavior of isothiazole derivatives, including this compound. The study demonstrated that these compounds showed promising antioxidant properties and moderate anticancer activity against lung cancer cell lines A549 when compared to standard drugs like doxorubicin . This suggests a dual potential for both antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to its ability to inhibit key metabolic enzymes in microorganisms. This inhibition disrupts essential cellular processes, leading to reduced growth or death of the pathogens.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate and its derivatives?

The synthesis typically involves coupling reactions between isothiazole intermediates and carbamate-forming reagents. For example:

- Step 1 : Preparation of the isothiazole core via cyclization of thioamide precursors under acidic conditions.

- Step 2 : Introduction of the acetyl and methyl groups using acetyl chloride and methyl iodide, respectively, in the presence of a base (e.g., triethylamine).

- Step 3 : Carbamate formation via reaction with ethyl chloroformate, monitored by thin-layer chromatography (TLC) to ensure completion .

Key reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, with reaction conditions optimized at room temperature in anhydrous solvents like dichloromethane .

Q. How is structural characterization performed for this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : Distinct signals in NMR (e.g., acetyl proton at δ 2.5–2.7 ppm, ethyl ester protons at δ 1.3–1.5 ppm) and NMR (carbonyl carbons at δ 165–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight and purity .

- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding reactivity (e.g., dihedral angles between isothiazole and carbamate groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivatives synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acetyl group introduction .

- Catalyst-Free Approaches : Aqueous ethanol-mediated synthesis reduces purification steps and improves eco-efficiency .

- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from functional group interactions or assay variability. Mitigation approaches:

- Functional Group Modulation : Replace the 4-acetyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding affinity, as seen in similar thiophene derivatives .

- Dose-Response Studies : Establish IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare activities .

- Co-crystallization Studies : Resolve target-compound interactions at atomic resolution to clarify mechanisms (e.g., hydrogen bonding with active-site residues) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Lipophilicity Adjustments : Introducing hydrophilic groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability.

- Metabolic Stability : Fluorination at the phenyl ring (e.g., 3-fluoro substitution) slows hepatic degradation, as observed in isoxazole analogs .

- Bioisosteric Replacement : Substitute the ethyl carbamate with a methyl oxadiazole to enhance metabolic stability without sacrificing activity .

Methodological Guidance

Q. Handling Impurities in Final Products

- Chromatographic Purification : Use flash column chromatography with gradient elution (hexane:ethyl acetate) to separate byproducts .

- Recrystallization : Ethanol-water mixtures yield high-purity crystals, confirmed by sharp melting points (e.g., 206–208°C for nitro-substituted derivatives) .

Q. Validating Enzyme Inhibition Mechanisms

- Kinetic Assays : Measure (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Molecular Docking : Compare binding poses of derivatives using software like AutoDock Vina, cross-validated with NMR titration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.